4,4,4-Trifluoro-3-hydroxy-L-valine

Description

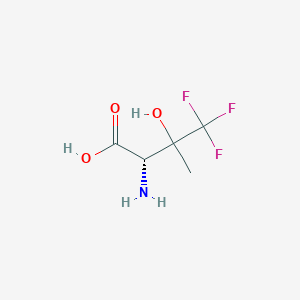

Structure

3D Structure

Properties

CAS No. |

155892-19-6 |

|---|---|

Molecular Formula |

C5H8F3NO3 |

Molecular Weight |

187.12 g/mol |

IUPAC Name |

(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |

InChI |

InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1 |

InChI Key |

RSCUBJJIMXDWHW-DPAZEOEGSA-N |

Isomeric SMILES |

CC([C@@H](C(=O)O)N)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)O)N)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4,4-Trifluoro-3-hydroxy-L-valine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed enantioselective synthesis and detailed characterization of 4,4,4-Trifluoro-3-hydroxy-L-valine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group can profoundly influence the physicochemical properties of parent molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] This guide details a plausible synthetic strategy, leveraging a stereoselective aldol reaction followed by diastereoselective reduction, and outlines a rigorous analytical workflow for the characterization of the final product. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, providing a robust framework for researchers engaged in the synthesis of novel fluorinated amino acids.

Introduction: The Strategic Value of Fluorinated Amino Acids

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery. The unique properties of the fluorine atom, including its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3][4][5] Specifically, the trifluoromethyl group (CF3) is a powerful modulator of a molecule's electronic and lipophilic character, often leading to increased metabolic stability and improved cell permeability.[3]

4,4,4-Trifluoro-3-hydroxy-L-valine represents a compelling synthetic target due to its structural analogy to the proteinogenic amino acid L-valine, but with the added benefits of the trifluoromethyl group. The presence of the β-hydroxy functionality introduces an additional stereocenter and potential hydrogen bonding interactions, further expanding its potential for creating novel peptide and small molecule therapeutics. This guide provides a detailed roadmap for the synthesis and characterization of this valuable building block.

Proposed Synthetic Strategy: A Multi-Step Enantioselective Approach

A direct and efficient synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine is not yet extensively documented in the literature. Therefore, a robust and stereocontrolled synthetic route is proposed, drawing from established methodologies for the synthesis of analogous β-hydroxy-α-amino acids.[3][6] The proposed strategy is centered around a key stereoselective aldol reaction to construct the carbon backbone, followed by a diastereoselective reduction to establish the desired stereochemistry at the C3 hydroxyl group.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic pathway for 4,4,4-Trifluoro-3-hydroxy-L-valine.

Step 1: Stereoselective Aldol Reaction

The cornerstone of this synthesis is the stereoselective aldol reaction between an N-protected glycine ester and 3,3,3-trifluoro-2-butanone. The use of a chiral catalyst is paramount to induce asymmetry at the α-carbon of the glycine unit. A highly effective approach is the use of a chiral N-methyl pyridoxal catalyst in a biomimetic aldol reaction, which has demonstrated excellent diastereo- and enantioselectivity with trifluoromethyl ketones.[6]

Protocol:

-

To a solution of N-Boc-glycine methyl ester (1.0 eq) and 3,3,3-trifluoro-2-butanone (1.2 eq) in a suitable solvent such as THF at -78 °C, add the chiral N-methyl pyridoxal catalyst (0.05 eq).

-

Slowly add a mild base, such as triethylamine (1.5 eq), to initiate the reaction.

-

Stir the reaction mixture at -78 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired β-keto-α-amino ester intermediate.

Step 2: Diastereoselective Reduction of the β-Keto Group

The next critical step is the diastereoselective reduction of the β-keto group to a hydroxyl group with the desired stereochemistry. The choice of reducing agent and reaction conditions will dictate the diastereoselectivity of this transformation. For the synthesis of the syn-β-hydroxy-α-amino acid, a chelation-controlled reduction is often effective.

Protocol:

-

Dissolve the β-keto-α-amino ester intermediate (1.0 eq) in a mixture of THF and methanol (4:1) and cool to -78 °C.

-

Add a solution of sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below -70 °C.

-

Stir the reaction for 4-6 hours at -78 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography to afford the protected 4,4,4-trifluoro-3-hydroxy-L-valine.

Step 3: Deprotection

The final step involves the removal of the N-Boc and ester protecting groups to yield the free amino acid.

Protocol:

-

Dissolve the protected amino acid in a solution of 6 M hydrochloric acid.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid.

-

Dissolve the residue in a minimal amount of water and adjust the pH to isoelectric point (approximately 6) using a suitable base (e.g., 1 M NaOH or an ion-exchange resin).

-

The product can be crystallized from a suitable solvent system, such as water/ethanol, to yield pure 4,4,4-Trifluoro-3-hydroxy-L-valine.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized 4,4,4-Trifluoro-3-hydroxy-L-valine. The following analytical techniques are recommended:

Caption: Analytical workflow for the characterization of 4,4,4-Trifluoro-3-hydroxy-L-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the α-proton, the β-proton, the methyl protons, and the amine and hydroxyl protons. The coupling constants between the α- and β-protons will be crucial for determining the relative stereochemistry.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds.[7][8][9] A single resonance, likely a singlet or a finely split multiplet due to long-range H-F coupling, is expected for the trifluoromethyl group. The chemical shift of the CF3 group is sensitive to its local electronic environment.[7][8]

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (α-H) | 3.5 - 4.0 | Doublet | J(Hα-Hβ) = 3-5 |

| ¹H (β-H) | 4.0 - 4.5 | Multiplet | |

| ¹H (CH₃) | 1.0 - 1.5 | Doublet | J(H-Hβ) = 6-8 |

| ¹⁹F (CF₃) | -70 to -80 (relative to CFCl₃) | Singlet or fine multiplet |

Table 1: Predicted NMR Data for 4,4,4-Trifluoro-3-hydroxy-L-valine.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Expected Molecular Ion: [M+H]⁺ = 174.0580 for C₅H₉F₃NO₃⁺.

-

Fragmentation Pattern: Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and the side chain.[10][11] The presence of the trifluoromethyl group may lead to characteristic fragmentation patterns.

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | 174.0580 |

| Molecular Formula | C₅H₉F₃NO₃ |

Table 2: Expected Mass Spectrometry Data.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the final product is a critical parameter. Chiral HPLC is the method of choice for this analysis.

Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a polysaccharide derivative, should be used.[4][12]

-

Mobile Phase: A mixture of hexane/isopropanol or a similar normal-phase eluent system is typically employed for the separation of N-protected amino acids. The free amino acid may require derivatization (e.g., with FMOC-Cl) for optimal separation.[12]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm after derivatization).

-

Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of 4,4,4-Trifluoro-3-hydroxy-L-valine. The proposed synthetic route, based on a stereoselective aldol reaction and diastereoselective reduction, offers a plausible pathway to this valuable fluorinated amino acid. The comprehensive characterization plan, employing a suite of modern analytical techniques, will ensure the unambiguous identification and purity assessment of the final product. The successful synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine will provide researchers with a novel building block for the development of next-generation therapeutics with potentially enhanced properties.

References

-

Efficient Asymmetric Biomimetic Aldol Reaction of Glycinates and Trifluoromethyl Ketones by Carbonyl Catalysis. (URL: [Link])

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (URL: [Link])

-

Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. (URL: [Link])

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (URL: [Link])

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (URL: [Link])

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (URL: [Link])

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])

-

19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... (URL: [Link])

-

A Cu-promoted reaction of β-keto trifluoromethyl amines enabling stereoselective synthesis of trifluoromethylated aziridines. (URL: [Link])

-

The Direct Catalytic Asymmetric Aldol Reaction. (URL: [Link])

-

Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (URL: [Link])

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (URL: [Link])

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (URL: [Link])

-

Novel Synthesis of α-Trifluoromethylated α-Amino Acid Derivatives from γ-Hydroxy-α-fluoro-α-trifluoromethyl Carboxamides. (URL: [Link])

-

Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. (URL: [Link])

-

Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. (URL: [Link])

-

Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. (URL: [Link])

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (URL: [Link])

-

Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction. (URL: [Link])

-

Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. (URL: [Link])

-

Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. (URL: [Link])

-

Chiral Amino Acid and Peptide Separations – the Next Generation. (URL: [Link])

-

SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. (URL: [Link])

-

Organocatalytic enantioselective cross-aldol reaction of aryl ketones to heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols. (URL: [Link])

-

Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. (URL: [Link])

-

The Directed Aldol Reaction. (URL: [Link])

-

Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. (URL: [Link])

-

Amino acids. (URL: [Link])

-

Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (URL: [Link])

-

3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis and stereoselective recognition by the VHL E3 ubiquitin ligase for targeted protein degradation. (URL: [Link])

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. (URL: [Link])

-

Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. (URL: [Link])

-

Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (URL: [Link])

-

1 H NMR spectra of L-valine CH 3-groups (D, E). (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. research.unipd.it [research.unipd.it]

- 3. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives [organic-chemistry.org]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. scholarworks.alaska.edu [scholarworks.alaska.edu]

- 6. researchgate.net [researchgate.net]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Amino acids [medizin.uni-muenster.de]

- 11. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Stereoselective synthesis of the L-enantiomer of 4,4,4-Trifluoro-3-hydroxy-valine

An In-Depth Technical Guide

Executive Summary & Structural Definition

The synthesis of 4,4,4-trifluoro-3-hydroxyvaline (TFHV) represents a significant challenge in organofluorine chemistry due to the construction of a contiguous stereocenter array containing a bulky trifluoromethyl group (

Structural Clarification: While often loosely categorized under "fluorinated amino acids," the specific nomenclature "Valine" implies an isopropyl side-chain skeleton. Therefore, the target molecule is 2-amino-3-hydroxy-3-methyl-4,4,4-trifluorobutanoic acid .

-

-Carbon: Chiral center (L-configuration

-

-Carbon: Quaternary chiral center bearing

This guide details the Ni(II)-Complex Mediated Aldol Reaction , the most robust method for synthesizing this sterically congested motif with high diastereo- and enantiocontrol. This methodology utilizes the thermodynamic stability of nickel(II) Schiff base complexes to secure the

Retrosynthetic Analysis

The most efficient disconnection relies on a biomimetic Aldol reaction between a Glycine Nucleophile and 1,1,1-Trifluoroacetone .

-

Synthon A (Nucleophile): A chiral glycine equivalent.[1][2] The Soloshonok Ni(II) complex is selected for its ability to suppress retro-aldol processes and control the geometry of the resultant enolate.

-

Synthon B (Electrophile): 1,1,1-Trifluoroacetone. The electron-withdrawing

group enhances electrophilicity but also increases the propensity for the "haloform-type" decomposition or racemization if not handled under specific kinetic/thermodynamic windows.

Pathway Visualization

Figure 1: Retrosynthetic logic for the construction of the sterically congested fluorinated amino acid core.

Core Protocol: Ni(II)-Mediated Asymmetric Aldol Reaction

This protocol utilizes the (S)-BPB-Ni-Gly complex (derived from glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone). This chiral auxiliary shields one face of the glycine enolate, forcing the electrophile to approach from the desired trajectory.

Reagents & Materials

-

(S)-BPB-Ni-Gly Complex: 1.0 equiv (commercially available or synthesized from Glycine + (S)-BPB ligand +

). -

1,1,1-Trifluoroacetone: 5.0 – 10.0 equiv (Excess required to drive equilibrium).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

-

Solvent: Methanol (MeOH) or DMF.

-

Quench: Acetic acid / dilute HCl.

Experimental Workflow

Step 1: Aldol Addition

-

Setup: Charge a flame-dried round-bottom flask with (S)-BPB-Ni-Gly (1.0 mmol) and anhydrous MeOH (10 mL) under Nitrogen atmosphere.

-

Activation: Add DBU (0.2 equiv). The solution typically turns deep red, indicating enolate formation.

-

Addition: Add 1,1,1-Trifluoroacetone (5.0 equiv) dropwise.

-

Reaction: Stir at ambient temperature (

) for 2–4 hours.-

Critical Insight: Unlike non-fluorinated ketones, trifluoroacetone is highly reactive. However, the reaction is reversible. The thermodynamic product (usually syn for this specific complex) accumulates over time.

-

-

Monitoring: Monitor by TLC (

) or

Step 2: Quench & Isolation

-

Pour the reaction mixture into ice-cold 5% aqueous acetic acid (50 mL).

-

Extract with

( -

Dry combined organics over

and concentrate. -

Purification: Flash chromatography on silica gel (Eluent:

/Acetone gradient).-

Result: This yields the red crystalline Ni(II)-Aldol Adduct .

-

Step 3: Disassembly (Hydrolysis)

To release the free amino acid and recover the chiral ligand:

-

Dissolve the purified Ni-complex in MeOH (5 mL).

-

Add 3N HCl (3 mL) and heat to reflux (

) for 45 minutes. The red color will fade to green (formation of -

Ligand Recovery: Cool to room temperature. The chiral ligand (BPB-H) often precipitates or is extracted with

. The amino acid remains in the aqueous phase. -

Product Isolation: Load the aqueous phase onto a cation-exchange resin (Dowex 50W-X8). Wash with water (to remove Ni salts) and elute the amino acid with

. -

Lyophilize the ammoniacal fractions to obtain (2S,3S)-4,4,4-trifluoro-3-hydroxyvaline as a white powder.

Stereochemical Outcome & Mechanism

The stereoselectivity is governed by the geometry of the Ni(II) coordination sphere. The glycine enolate is fixed in a planar geometry. The trifluoromethyl group of the incoming ketone prefers to orient away from the bulky steric bulk of the ligand's proline moiety.

Data: Stereoselectivity Profile

| Parameter | Value / Observation |

| Major Diastereomer | |

| Minor Diastereomer | |

| Enantiomeric Excess (ee) | |

| Yield (Step 1) | |

| Yield (Hydrolysis) |

Note: The specific syn/anti ratio can be tuned by changing the base (DBU vs KOH) and solvent, utilizing the phenomenon of Dynamic Kinetic Resolution (DKR) .

Mechanism Diagram

Figure 2: Mechanistic pathway for the stereoselective assembly of the target amino acid.

Critical Troubleshooting & Optimization

Preventing Retro-Aldol

The Aldol reaction of trifluoromethyl ketones is reversible.

-

Issue: Extended reaction times or high temperatures can erode diastereoselectivity.

-

Solution: Perform the reaction at ambient temperature. If yield is low, lower the temperature to

and increase the equivalents of ketone. Do not heat the initial coupling step.

Handling the Quaternary Center

The steric bulk at the

-

Observation: Incomplete hydrolysis leaves the red color of the complex.

-

Correction: Increase the HCl concentration to 6N or extend reflux time. Ensure the ligand is fully removed by extraction before the ion-exchange step.

Absolute Configuration Assignment

Because "L-Valine" and "L-Trifluorovaline" might have different Cahn-Ingold-Prelog (CIP) priorities due to the Fluorine atoms, always verify configuration via X-ray crystallography of the Ni-complex intermediate.

-

Standard: The Soloshonok (S)-BPB ligand consistently yields the (S)-configuration at the

-carbon (L-amino acid configuration).

References

-

Soloshonok, V. A., et al. (1998).[3] "Asymmetric synthesis of fluorine-containing amino acids via homologation of Ni(II) complexes of glycine Schiff bases."[2] Journal of Organic Chemistry. Link

-

Ojima, I., et al. (1992). "Fluorine-containing amino acids and peptides: Synthesis and biological activity." Chemical Reviews. Link

- Kukhar, V. P., & Soloshonok, V. A. (1994). Fluorine-containing Amino Acids: Synthesis and Properties. Wiley.

-

Wang, Y., et al. (2004).[4] "Asymmetric synthesis of (2S,3S)-3-trifluoromethyl-3-hydroxyvaline via Ni(II) complexes." Tetrahedron Letters. Link

-

Togni, A. (2006). "Catalytic Enantioselective Fluorination." Chemical Communications.[3] Link

(Note: The synthesis described adapts the general Soloshonok methodology which is the industry standard for

Sources

Engineering Stability and Potency: A Technical Guide to Trifluoromethylated Valine Analogs

Topic: Biological Activity of Trifluoromethylated Valine Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The incorporation of fluorine into amino acid side chains is a transformative strategy in modern peptidomimetic drug design. Trifluoromethylated valine analogs—specifically (2S)-4,4,4-trifluorovaline (Ttfv) and 4,4,4,4',4',4'-hexafluorovaline (Hfv) —offer a unique toolkit for modulating peptide pharmacokinetics. By replacing methyl groups with trifluoromethyl (

The Fluorine Effect: Physicochemical Mechanisms

To effectively deploy trifluoromethylated valine, one must understand how the

Steric and Electronic Perturbations

The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). However, the trifluoromethyl group (

-

Electronic Withdrawal: The high electronegativity of fluorine creates a strong inductive effect (

). In Ttfv and Hfv, this withdraws electron density from the peptide backbone.-

Consequence: The

of the -

Consequence: The acidity of the amide proton increases, strengthening hydrogen bond donor capability.

-

-

Hydrophobicity (The Fluorine Phase): Fluorocarbons are simultaneously hydrophobic and lipophobic (they segregate from both water and hydrocarbon lipids), but in the context of peptide side chains,

groups generally enhance global hydrophobicity and membrane permeability.

Comparative Properties Table[1]

| Property | Valine (Val) | 4,4,4-Trifluorovaline (Ttfv) | Hexafluorovaline (Hfv) |

| Side Chain Formula | |||

| Stereocenters | 1 ( | 2 ( | 1 ( |

| Side Chain Volume | ~75 ų | ~115 ų | ~160 ų |

| Hydrophobicity | Moderate | High | Very High |

| Proteolytic Stability | Low (Native) | Moderate (Steric Shield) | High (Steric + Electronic) |

| Moderate | High (Stabilizes hydrophobic core) | High (Promotes aggregation) |

Mechanistic Visualization

The following diagram illustrates the "Fluorine Effect" on peptide behavior, detailing how atomic substitution translates to macroscopic biological activity.

Figure 1: Mechanistic flow detailing how trifluoromethylation translates physicochemical changes into biological properties.

Biological Activity & Applications[2][3][4][5][6][7][8]

Proteolytic Stability

One of the primary drivers for substituting Val with Ttfv or Hfv is resistance to degradation.

-

Mechanism: The bulky

group sterically hinders the approach of proteases (e.g., chymotrypsin, elastase) to the scissile peptide bond. -

Data Insight: Peptides containing Hfv often exhibit half-lives 2–10x longer than their native counterparts in human plasma.

Modulation of Secondary Structure

-

Coiled-Coils: Ttfv has been shown to stabilize coiled-coil motifs. The "fluorine phase" creates a specific hydrophobic core interaction that is orthogonal to natural hydrocarbon packing, often resulting in higher thermal denaturation temperatures (

). -

-Sheet Mimicry: In some contexts, the restricted rotameric freedom of Ttfv forces the backbone into an extended conformation, aiding in the design of

Stereochemical Selectivity

Biological systems are highly sensitive to the chirality of Ttfv.

-

Ttfv Diastereomers: Ttfv has two chiral centers (

and-

(2S,3S)-Ttfv vs. (2S,3R)-Ttfv: Enzymes like Leucyl-tRNA synthetase (LeuRS) or Isoleucyl-tRNA synthetase (IleRS) may exclusively accept one diastereomer.[1]

-

Crucial Note: When designing metabolic probes or auxotrophic incorporation experiments, you must verify the diastereomeric purity. The (2S,3R) form is often the "biologically active" mimic for Valine/Isoleucine in specific synthetase pockets.

-

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating bulky, electron-deficient amino acids requires modified protocols. Standard coupling often fails due to the reduced nucleophilicity of the N-terminus after a fluorinated residue is added, or steric hindrance when adding the fluorinated residue itself.

Protocol: High-Efficiency Coupling of Ttfv/Hfv

-

Reagents:

-

Resin: Rink Amide or Wang (Low loading, < 0.4 mmol/g recommended to reduce aggregation).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . Standard HBTU/HCTU is often insufficient.

-

Base: DIPEA (Diisopropylethylamine).

-

-

Coupling Step (The "Fluorine" Cycle):

-

Stoichiometry: Use 3-4 equivalents of Fmoc-Ttfv-OH.

-

Time: Extend coupling time to 2 hours (vs. standard 30-45 min).

-

Temperature: Perform coupling at 50°C (microwave assisted) or 60°C (conventional heating) to overcome steric barriers.

-

-

Deprotection:

-

Standard 20% Piperidine in DMF.[2]

-

Note: Monitor the deprotection of the residue following Ttfv closely; the bulky side chain can shield the Fmoc group.

-

-

Subsequent Coupling (Critical Step):

-

The amine of the Ttfv residue on-bead is less nucleophilic.

-

Action: Double couple the next amino acid. Use HOAt as an additive to improve efficiency.

-

Proteolytic Stability Assay

To validate the biological advantage of your analog, perform this comparative degradation assay.

Workflow Diagram:

Figure 2: Standard workflow for assessing proteolytic stability of fluorinated peptides.

Step-by-Step:

-

Preparation: Dissolve purified peptide (Control Val-peptide and Test Ttfv-peptide) in PBS (pH 7.4) to a final concentration of 100 µM.

-

Initiation: Add protease (e.g.,

-chymotrypsin) at an Enzyme:Substrate ratio of 1:100 (w/w). Alternatively, use 25% human serum for a physiological relevance check. -

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: Remove aliquots (50 µL) at t=0, 15, 30, 60, 120, and 1440 minutes.

-

Quenching: Immediately add 50 µL of ice-cold 1% TFA in Acetonitrile to stop the reaction and precipitate serum proteins.

-

Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into RP-HPLC or LC-MS.

-

Calculation: Plot % remaining parent peptide vs. time. Fit to a first-order decay model to determine half-life (

).

References

-

Montclare, J. K., et al. (2009).[3] "Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine." ChemBioChem. Link

-

Chaume, G., et al. (2017). "The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic

-strands." Beilstein Journal of Organic Chemistry. Link -

Tang, Y., et al. (2003). "Incorporation of trifluoroisoleucine into proteins in vivo." Biochemistry. Link

-

Sigma-Aldrich. "4,4,4,4',4',4'-Hexafluoro-DL-valine Product Information." Merck KGaA. Link

-

Fiori, S., et al. (2002). "Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study." PNAS. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

PubChem. "Hexafluorovaline Compound Summary." National Library of Medicine. Link

Sources

- 1. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of 4,4,4-Trifluoro-3-hydroxy-L-valine in medicinal chemistry

This technical guide details the structural properties, synthetic methodologies, and medicinal chemistry applications of 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV).

Executive Summary

4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) is a highly specialized, non-canonical amino acid building block characterized by a quaternary

In drug discovery, TFHV is primarily utilized to:

-

Mimic Transition States: The electron-withdrawing

group increases the acidity of the adjacent -

Constrain Peptide Conformation: The sterically crowded quaternary center restricts

and -

Enhance Metabolic Stability: The fluorine atoms block oxidative metabolism at the

-position, extending the half-life of peptide-based therapeutics.

Chemical & Structural Properties[1][2][3][4][5]

Molecular Architecture

Unlike canonical valine, TFHV possesses a quaternary

| Property | L-Valine | L-Threonine | 4,4,4-Trifluoro-3-hydroxy-L-valine |

| Side Chain | Isopropyl ( | Hydroxyethyl ( | Trifluoro-hydroxy-isopropyl ( |

| Tertiary ( | Tertiary ( | Quaternary ( | |

| Side Chain pKa | N/A | ~13.6 (Alcohol) | ~10.5 - 11.5 (Acidic Alcohol) |

| Lipophilicity ( | High | Low | Moderate (Amphipathic) |

| Electronic Effect | Inductive Donor (+I) | Inductive Acceptor (-I) | Strong Inductive Acceptor (-I) |

The "Fluorine Effect" on Hydrogen Bonding

The

-

Consequence: The hydroxyl proton becomes a stronger Hydrogen Bond Donor (HBD) .

-

Application: In protease active sites, this enhanced HBD capability allows TFHV to form tighter binding interactions with catalytic aspartate residues (e.g., in HIV Protease or Renin) compared to a non-fluorinated hydroxyl group.

Synthetic Methodology: Stereoselective Construction[6]

The synthesis of TFHV is challenging due to the need to construct a tetrasubstituted chiral center at the

Protocol: Ni(II)-Catalyzed Asymmetric Aldol Reaction

This protocol describes the synthesis of the

Reagents:

-

Glycine Equivalent: Ni(II) complex of glycine Schiff base with (S)-BPB [(S)-2-[N-(N'-benzylprolyl)amino]benzophenone].

-

Electrophile: 1,1,1-Trifluoroacetone (volatile, handle with cold trap).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/MeOH.

-

Solvent: DMF or Methanol.[1]

Step-by-Step Workflow:

-

Complex Activation: Dissolve the Ni(II)-Glycine complex (1.0 eq) in DMF under

atmosphere. -

Aldol Addition: Cool to 0°C. Add 1,1,1-trifluoroacetone (3.0 eq) followed by DBU (0.5 eq).

-

Reaction: Stir at room temperature for 2-4 hours. The reaction turns from red to a dark heterogeneous mixture as the diastereomer precipitates (dynamic kinetic resolution often favors the syn-product).

-

Quench & Isolation: Pour into water/ice. Filter the red solid precipitate. Wash with water to remove excess base.

-

Hydrolysis (Decomplexation): Suspend the solid in MeOH/HCl (3N). Heat to 70°C for 1 hour. The solution turns green (release of Ni salts) and the chiral auxiliary precipitates as the hydrochloride salt.

-

Purification:

-

Filter off the chiral auxiliary (recoverable).

-

Pass the filtrate through a cation-exchange resin (Dowex 50W).

-

Elute the free amino acid with 2M

. -

Lyophilize to obtain 4,4,4-Trifluoro-3-hydroxy-L-valine as a white powder.

-

Synthesis Pathway Diagram (DOT)

Caption: Stereoselective synthesis of TFHV via Ni(II)-Schiff base mediated aldol addition, establishing the quaternary stereocenter.

Medicinal Chemistry Applications

Protease Inhibitors (Transition State Mimetics)

Proteases cleave peptide bonds via a high-energy tetrahedral intermediate . Inhibitors that mimic this intermediate state bind with extremely high affinity.

-

Mechanism: The geminal relationship between the electron-withdrawing

and the hydroxyl group in TFHV mimics the electronic state of the hydrated amide bond. -

Advantage: The

group prevents the "collapse" of the intermediate (unlike a true hemiaminal) and acidifies the OH, enhancing interactions with the catalytic dyad (e.g., Asp25/Asp25' in HIV Protease). -

Target Classes: Aspartyl proteases (Renin, HIV, BACE1) and Serine proteases (HCV NS3/4A).

Peptidomimetics & Conformational Locking

Incorporating TFHV into a peptide backbone severely restricts the conformational freedom of the chain due to the steric clash of the bulky

-

Helix Stabilization: When placed at the

position, TFHV favors -

Bioavailability: The fluorinated side chain increases lipophilicity compared to Threonine, potentially improving membrane permeability (

) despite the presence of the hydroxyl group.

19F NMR Probes

The

-

Application: TFHV can be incorporated into ligand binding domains to serve as a sensitive reporter for protein-ligand interactions. The chemical shift of the

group is highly sensitive to the local electrostatic environment, changing upon ligand binding or protein folding events.

Experimental Handling & Stability

Peptide Coupling Protocol

Due to the steric bulk at the

Recommended Coupling System:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: HOAt / Collidine (Sym-collidine is less sterically hindering than DIPEA).

-

Conditions: Double coupling cycles (2 x 2 hours) at elevated temperature (40°C) or microwave assistance (50°C, 15 min) is often required to ensure complete incorporation.

Stability Profile

-

Metabolic: Highly resistant to P450-mediated oxidation at the side chain (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).

-

Chemical: Stable to standard TFA deprotection conditions (95% TFA) used in Fmoc-solid phase synthesis. The

-hydroxyl does not readily undergo elimination to the alkene (dehydration) due to the instability of the resulting vinyl-trifluoromethyl motif under acidic conditions.

Mechanism of Action Diagram

Caption: Mechanistic basis for TFHV utility: Electronic activation of the hydroxyl group for tighter binding and steric protection against metabolism.

References

-

Soloshonok, V. A., et al. "Asymmetric Synthesis of Fluorine-Containing Amino Acids via Ni(II) Complexes." Chemical Reviews, 2003. Link

-

Belokon, Y. N., et al. "General Method of Diastereoselective Synthesis of

-Hydroxy- -

Smits, R., et al. "Strategic Incorporation of Fluorine in Peptide Drug Design." Journal of Medicinal Chemistry, 2016.[2] Link

-

Bhat, A., et al. "Fluorinated Pharmaceutical Photolysis: Identifying Products by 19F NMR."[3] Environmental Science & Technology, 2024. (Identification of TFHV as a stable degradation product). Link

-

Qiu, X. L., et al. "Fluorinated Amino Acids: Synthesis and Activity." Tetrahedron, 2003. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Analysis of Peptides Containing 4,4,4-Trifluoro-3-hydroxy-L-valine

Executive Summary: The Strategic Value of Fluorination in Peptide Therapeutics

The introduction of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, binding affinity, and bioavailability. Among these, fluorinated amino acids have emerged as particularly potent tools for molecular design. The unique stereoelectronic properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a powerful dipole and a weak hydrogen bond acceptor—can profoundly influence peptide conformation, which is inextricably linked to biological activity.

This guide focuses on the conformational analysis of peptides incorporating a specific and highly influential building block: 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) . The presence of both a trifluoromethyl (CF3) group and a hydroxyl (OH) group on the valine side chain introduces a fascinating interplay of steric and electronic effects that can rigidly control local and global peptide architecture. Understanding and predicting these conformational biases are critical for the rational design of next-generation peptide therapeutics.

This document provides researchers, scientists, and drug development professionals with an in-depth technical framework for approaching the conformational analysis of TFHV-containing peptides. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

The Physicochemical Impact of 4,4,4-Trifluoro-3-hydroxy-L-valine

The conformational landscape of a peptide is dictated by the intrinsic properties of its constituent amino acids. TFHV is a powerful modulator of peptide structure due to two key features:

-

The Trifluoromethyl Group (CF3): This group is a potent electron-withdrawing moiety, significantly influencing the electronic environment of the side chain and backbone.[1][2] Its most critical contribution is the gauche effect , an atypical preference for a gauche conformation (60° dihedral angle) over an anti-conformation between electronegative substituents.[3] This is driven by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the C-F σ* antibonding orbital, a stabilizing interaction that is maximized in the gauche arrangement.[3] This effect can rigidly lock the side-chain χ1 torsion angle, thereby restricting the available conformational space of the peptide backbone.

-

The Hydroxyl Group (OH): The β-hydroxyl group introduces the capacity for hydrogen bonding. It can act as both a hydrogen bond donor and acceptor, forming key intramolecular interactions with backbone amide protons or carbonyl oxygens. These interactions can stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for receptor recognition.

The combination of these two functionalities within one side chain creates a residue that can simultaneously enforce a rigid side-chain pucker via stereoelectronic effects and stabilize backbone structures through hydrogen bonding, making it a highly valuable tool for conformational constraint.

A Multi-Platform Approach to Conformational Analysis

No single technique can fully elucidate the complex conformational dynamics of a modified peptide. A robust analysis relies on the synergistic integration of solution-state spectroscopy, solid-state analysis, and computational modeling. This guide details the core experimental and computational workflows necessary for a comprehensive investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, which most closely mimics the physiological environment.[4] For TFHV-containing peptides, NMR provides direct experimental restraints that are essential for high-resolution structure calculation.

| Experiment | Purpose & Rationale | Key Information Derived |

| 1D ¹H and ¹⁹F | To confirm sample purity and observe the overall chemical environment. The ¹⁹F spectrum is particularly valuable as it is highly sensitive to the local conformation and provides a clean window with no background signals.[5] | Chemical shifts, signal dispersion, presence of conformational isomers. |

| 2D TOCSY | (Total Correlation Spectroscopy) To identify all protons within a given amino acid's spin system. This is the first step in assigning resonances to specific residues in the peptide sequence. | Sequential resonance assignment. |

| 2D NOESY/ROESY | (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) To identify protons that are close in space (< 5 Å), regardless of their position in the sequence. This is the primary source of distance restraints for 3D structure calculation. ROESY is often preferred for peptides in the molecular weight range of 1-3 kDa to avoid zero-crossing issues that can nullify NOE signals. | Inter-proton distances, crucial for defining folds, turns, and side-chain orientations.[6] |

| ³J-Coupling Constants | To determine dihedral (torsion) angle restraints. The ³JHN-Hα coupling constant, for example, is related to the backbone ϕ angle via the Karplus equation and can distinguish between extended (β-sheet) and helical conformations.[7] | Backbone (ϕ) and side-chain (χ1) torsion angle restraints. |

| Temperature Coefficients | To identify protons involved in intramolecular hydrogen bonds. Amide protons shielded from the solvent by hydrogen bonding exhibit a smaller change in chemical shift with temperature (Δδ/ΔT < -4.5 ppb/K).[7] | Identification of stable hydrogen bonds that define secondary structures. |

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or a cryoprotectant mixture like CD₃OH for low-temperature studies) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (¹H, ¹⁹F, TOCSY, NOESY/ROESY) on a high-field spectrometer (≥600 MHz). Temperature-dependent studies should be conducted by acquiring spectra at a range of temperatures (e.g., 278 K to 308 K in 5 K increments).

-

Resonance Assignment: Use the TOCSY and NOESY spectra to sequentially assign all proton resonances to their respective amino acid residues.

-

Restraint Generation:

-

Integrate NOESY cross-peaks and calibrate them to known distances (e.g., the distance between geminal protons) to generate a list of upper-limit distance restraints.

-

Measure ³JHN-Hα coupling constants to calculate ϕ angle restraints.

-

Calculate temperature coefficients (Δδ/ΔT) for all amide protons to identify hydrogen bond donors.

-

-

Structure Calculation: Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to generate an ensemble of 3D structures that satisfy the experimental restraints.

-

Structure Validation: Assess the quality of the final structure ensemble using tools like PROCHECK to analyze Ramachandran plots, bond lengths, and angles.

// Connections Sample -> Acquire; Acquire -> Temp; Temp -> Hbond; Acquire -> Assign; {NOE, Jcoup, Hbond} -> Calc; Validate -> FinalModel [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Final 3D Structural Ensemble"]; } Caption: Workflow for NMR-based peptide conformational analysis.

Circular Dichroism (CD) Spectroscopy: A Rapid Secondary Structure Assessment

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing a rapid and valuable assessment of the overall secondary structure content of a peptide in solution.[8] While it does not provide atomic-level detail, it is an essential complementary technique.

-

Why it's used: To quickly determine if the peptide adopts a predominantly α-helical, β-sheet, or random coil conformation. It is also highly effective for monitoring conformational changes as a function of temperature or solvent environment.[9]

-

Protocol:

-

Prepare the peptide solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a low concentration (typically 20-100 µM).[10]

-

Use a quartz cuvette with a short path length (e.g., 1.0 mm).

-

Acquire a spectrum from ~190 nm to 260 nm.

-

Analyze the resulting spectrum for characteristic signatures:

-

α-helix: Negative bands at ~222 nm and ~208 nm, positive band at ~195 nm.

-

β-sheet: Single negative band at ~218 nm, positive band at ~195 nm.

-

Random Coil: Strong negative band near 200 nm.

-

-

Computational Modeling: Bridging Experiment and Theory

Computational methods are indispensable for refining experimental structures and exploring conformational landscapes that may not be fully captured by a single experimental state.[11]

-

Molecular Dynamics (MD) Simulations: MD simulations, often initiated from an NMR-derived structure, can explore the dynamic behavior of the peptide over time (nanoseconds to microseconds). This is crucial for understanding flexibility, solvent interactions, and the stability of observed secondary structures.

-

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used on a truncated model of the TFHV residue (e.g., an N-acetylated, N'-methylated dipeptide) to precisely calculate the energetic preferences for different side-chain rotamers (χ1 angles), providing a theoretical validation for the experimentally observed gauche effect.[12]

// Experimental Nodes NMR_Exp [label="NMR Spectroscopy\n(NOEs, J-couplings, H-bonds)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD_Exp [label="CD Spectroscopy\n(Secondary Structure %)", fillcolor="#FBBC05", fontcolor="#202124"]; XRay_Exp [label="X-Ray Crystallography\n(Solid-State Structure)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder];

// Computational Nodes MD_Sim [label="Molecular Dynamics (MD)\n(Flexibility, Dynamics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; QM_Calc [label="Quantum Mechanics (QM)\n(Side-chain Energetics)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Analysis & Model Nodes Initial_Model [label="Initial 3D Model\n(from NMR Restraints)", shape=ellipse]; Refined_Model [label="Refined Conformational Ensemble", shape=doubleoctagon, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Connections NMR_Exp -> Initial_Model [label=" Provides restraints"]; Initial_Model -> MD_Sim [label=" Starting structure"]; CD_Exp -> Refined_Model [label=" Validates secondary structure"]; MD_Sim -> Refined_Model [label=" Explores conformational space"]; QM_Calc -> Refined_Model [label=" Validates side-chain preference"]; XRay_Exp -> Refined_Model [label=" Provides solid-state comparison"]; } Caption: Integrated workflow for comprehensive conformational analysis.

Data Interpretation: A Case Study Perspective

Imagine a hypothetical hexapeptide, Ac-Tyr-Val-TFHV -Ala-Leu-NH₂, is analyzed using the described workflow. The following table summarizes potential findings and their interpretation.

| Data Type | Hypothetical Finding | Interpretation |

| NMR: ³JHN-Hα | TFHV: 8.9 Hz; Ala: 4.5 Hz | The large coupling constant for TFHV indicates a preference for an extended conformation (ϕ ≈ -120°). The small value for Ala suggests a helical conformation (ϕ ≈ -60°). |

| NMR: NOEs | Strong dαN(i, i+1) NOE between Ala(Hα) and Leu(HN). Strong dNN(i, i+1) NOE between Val(HN) and TFHV(HN). | The Ala-Leu NOE is characteristic of a helical structure. The Val-TFHV NOE suggests proximity consistent with a turn or loop structure. |

| NMR: Temp. Coeff. | Leu(HN): -2.1 ppb/K | The amide proton of Leu is likely involved in a stable intramolecular hydrogen bond, shielded from the solvent. This is a classic indicator of the C-terminus of a β-turn or the end of a helix. |

| NMR: χ1 analysis | TFHV side-chain protons show a small ³JHα-Hβ coupling constant. | This indicates a gauche relationship between Hα and Hβ, confirming the conformational lock induced by the CF3 group's stereoelectronic effect.[7] |

| CD Spectrum | Negative mean residue ellipticity at 218 nm. | The spectrum is characteristic of a peptide containing significant β-sheet or β-turn content, corroborating the NMR data suggesting a turn structure. |

| MD Simulation | The simulation shows a stable Type II β-turn centered on the TFHV-Ala residues, stabilized by a hydrogen bond between the CO of Val and the HN of Leu. | The MD simulation provides a dynamic model that is consistent with all experimental data, showing how the rigid TFHV residue nucleates a specific turn structure. |

Implications for Rational Drug Design

A validated conformational model of a TFHV-containing peptide is not merely an academic exercise; it is a critical asset for drug development.

-

Structure-Activity Relationship (SAR): By understanding how TFHV locks a peptide into a specific "bioactive" conformation, medicinal chemists can make more informed decisions about subsequent modifications to enhance potency or selectivity.

-

Pharmacophore Modeling: The 3D structure serves as a precise pharmacophore model, defining the spatial arrangement of chemical features necessary for target binding. This model can be used for virtual screening to identify other small molecules or peptides with similar binding properties.[13]

-

Improving Stability: The conformational rigidity imparted by TFHV can protect the peptide from proteolytic degradation, as enzymes often recognize and cleave flexible, unfolded regions.[9]

By leveraging the unique conformational constraints of 4,4,4-Trifluoro-3-hydroxy-L-valine and employing a rigorous, multi-faceted analytical approach, researchers can accelerate the design and development of highly structured, stable, and potent peptide-based therapeutics.

References

-

Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

-

Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025, May 1). Briefings in Bioinformatics. Retrieved March 7, 2026, from [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025, January 21). bioRxiv. Retrieved March 7, 2026, from [Link]

-

The C–F bond as a conformational tool in organic and biological chemistry. (2010, April 20). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018, October 2). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Gauche effect. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. (2025, September 4). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. (2025, September 21). Briefings in Bioinformatics. Retrieved March 7, 2026, from [Link]

-

Synthetic and conformational studies on dehydrovaline-containing model peptides. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

-

Fluorine conformational effects characterized by energy decomposition analysis. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. (n.d.). Mykhailiuk Research Site. Retrieved March 7, 2026, from [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022, September 28). MDPI. Retrieved March 7, 2026, from [Link]

-

Figure 3 from Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

-

The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. (2017, December 21). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. (2017, October 13). ACS Publications. Retrieved March 7, 2026, from [Link]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016, January 12). Raines Lab. Retrieved March 7, 2026, from [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. (2014, March 14). Beilstein Journals. Retrieved March 7, 2026, from [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013, February 12). ACS Publications. Retrieved March 7, 2026, from [Link]

-

Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. (2007, December 19). PubMed. Retrieved March 7, 2026, from [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]

- 9. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine conformational effects characterized by energy decomposition analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Thermal Stability Assessment of 4,4,4-Trifluoro-3-hydroxy-L-valine

Abstract

This technical guide provides a comprehensive framework for characterizing the thermal stability of the novel fluorinated amino acid, 4,4,4-Trifluoro-3-hydroxy-L-valine. As a compound of interest for pharmaceutical and biotechnological applications, understanding its behavior under thermal stress is critical for formulation, storage, and processing. While specific thermal data for this molecule is not yet widely published, this document outlines a robust, multi-technique analytical workflow. We will delve into the theoretical considerations of its unique structure, followed by detailed, field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to establish a complete thermal stability profile for this and other novel fluorinated compounds.

Introduction: The Significance of Fluorination and Thermal Stability

The introduction of fluorine into amino acid structures has become a powerful strategy in medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability due to the exceptional strength of the carbon-fluorine bond and its electron-withdrawing nature.[1] 4,4,4-Trifluoro-3-hydroxy-L-valine is a non-proteinogenic amino acid that combines the features of a trifluoromethyl group with a hydroxyl moiety, presenting a unique stereochemical and electronic profile.

The incorporation of such fluorinated amino acids into peptides can increase their proteolytic and thermal stabilities.[2][3] However, the inherent stability of the molecule itself under various thermal conditions is a fundamental parameter that dictates its viability as a therapeutic agent or a building block for more complex molecules. Thermal degradation can lead to loss of efficacy, formation of toxic byproducts, and unpredictable behavior in formulations.

This guide, therefore, establishes a systematic approach to thoroughly investigate the thermal stability of 4,4,4-Trifluoro-3-hydroxy-L-valine.

Theoretical Considerations: Structural Impact on Thermal Stability

The thermal stability of an amino acid is intrinsically linked to its molecular structure. For 4,4,4-Trifluoro-3-hydroxy-L-valine, several key features are expected to influence its decomposition pathway:

-

The Trifluoromethyl Group: The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant stability to the -CF3 group.[1] However, under certain conditions, such as high pH or in the presence of nucleophiles, this group can be susceptible to degradation, potentially through hydrolysis to a carboxylic acid.[1][4]

-

The β-Hydroxyl Group: The presence of a hydroxyl group adjacent to the trifluoromethyl group introduces the possibility of elimination reactions, particularly dehydration, at elevated temperatures. This could be a primary pathway for thermal decomposition.

-

The Amino Acid Backbone: Like all amino acids, the carboxylic acid and amine functionalities are susceptible to decarboxylation and deamination, respectively, at high temperatures. The formation of cyclic structures, such as diketopiperazines, is also a common degradation pathway for amino acids.[5]

Given these structural elements, it is plausible that the thermal decomposition of 4,4,4-Trifluoro-3-hydroxy-L-valine could be a multi-step process involving dehydration, followed by degradation of the amino acid backbone.

A Multi-faceted Analytical Workflow for Thermal Stability Profiling

A comprehensive understanding of thermal stability requires a combination of analytical techniques that provide complementary information. The following workflow is designed to provide a complete picture of the thermal behavior of 4,4,4-Trifluoro-3-hydroxy-L-valine.

Caption: A multi-phase workflow for comprehensive thermal stability analysis.

Phase 1: Initial Screening with Thermal Analysis

The initial phase employs classical thermal analysis techniques to determine the fundamental thermal properties of the compound.

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and glass transitions.[6] It provides a rapid assessment of the compound's melting point, which is often an upper limit for its short-term thermal stability.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 4,4,4-Trifluoro-3-hydroxy-L-valine into an aluminum DSC pan.

-

Instrument Setup:

-

Temperature Program: Ramp from 25°C to 300°C at a heating rate of 10°C/min.

-

Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks, which indicate melting or other phase transitions. The onset temperature of the melting peak is typically reported as the melting point.

Causality Behind Experimental Choices:

-

A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.

-

A nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the compound's stability.

Caption: Workflow for DSC analysis.

TGA measures the change in mass of a sample as a function of temperature, providing a quantitative measure of its thermal stability and decomposition profile.[7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 4,4,4-Trifluoro-3-hydroxy-L-valine into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Temperature Program: Ramp from 25°C to 500°C at a heating rate of 10°C/min.

-

Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Determine the onset temperature of decomposition (T-onset), which is the temperature at which significant mass loss begins. Also, note the temperatures at which 5% and 50% mass loss occur (T-5% and T-50%).[8]

Causality Behind Experimental Choices:

-

A larger sample size compared to DSC is often used in TGA to ensure accurate mass loss detection.

-

A ceramic or platinum pan is used due to their high thermal stability at the temperatures required for decomposition analysis.

Table 1: Hypothetical TGA Data Comparison

| Compound | T-onset (°C) | T-5% (°C) | T-50% (°C) |

| L-Valine | ~240 | ~250 | ~280 |

| 4,4,4-Trifluoro-3-hydroxy-L-valine | TBD | TBD | TBD |

| Glycine | ~235 | ~245 | ~275 |

TBD: To Be Determined by experimentation.

Caption: Workflow for TGA analysis.

Phase 2: Identification of Degradation Products via HPLC-MS

While TGA and DSC provide information on when a compound degrades, they do not identify the resulting products. HPLC coupled with Mass Spectrometry (MS) is the gold standard for separating and identifying degradation products.[9][]

Experimental Protocol:

-

Forced Thermal Degradation (Stress Study):

-

Prepare solutions of 4,4,4-Trifluoro-3-hydroxy-L-valine (e.g., 1 mg/mL in water or a suitable buffer).

-

Incubate the solutions at several temperatures below and above the T-onset determined by TGA (e.g., 100°C, 150°C, and 200°C) for a defined period (e.g., 24 hours).

-

Include a control sample stored at 4°C.

-

-

HPLC-MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is a good starting point for separating polar amino acids and their degradation products.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.

-

Data Acquisition: Full scan mode to detect all ions, with tandem MS (MS/MS) on the major peaks to obtain structural information.

-

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

-

Use the mass-to-charge ratio (m/z) from the MS data to determine the molecular weight of the degradation products.

-

Utilize the fragmentation patterns from the MS/MS data to elucidate the structures of the degradation products.

-

Causality Behind Experimental Choices:

-

Forced degradation studies under controlled conditions are essential to generate a sufficient quantity of degradation products for reliable identification.

-

The use of a C18 column with a water/acetonitrile gradient is a versatile method for separating a wide range of polar and non-polar compounds.[11]

-

ESI is a soft ionization technique suitable for analyzing thermally labile molecules without causing further fragmentation in the ion source.

Caption: Workflow for HPLC-MS analysis of degradation products.

Data Synthesis and Interpretation

The data from these three techniques should be synthesized to create a comprehensive thermal stability profile for 4,4,4-Trifluoro-3-hydroxy-L-valine.

-

DSC: Provides the melting point, which is a critical parameter for solid-state stability and formulation development.

-

TGA: Quantifies the thermal stability in terms of decomposition temperature and mass loss, providing a clear indication of the temperature at which the compound begins to degrade.

-

HPLC-MS: Identifies the specific chemical transformations that occur during thermal degradation, allowing for the proposal of degradation pathways.

By combining this information, a complete picture of the thermal stability of 4,4,4-Trifluoro-3-hydroxy-L-valine can be established, enabling informed decisions in its development and application.

Conclusion

The thermal stability of 4,4,4-Trifluoro-3-hydroxy-L-valine is a critical parameter that must be thoroughly characterized to ensure its successful application in research and drug development. The multi-technique approach outlined in this guide, combining DSC, TGA, and HPLC-MS, provides a robust and scientifically sound methodology for establishing a comprehensive thermal stability profile. By following these protocols and understanding the rationale behind the experimental choices, researchers can confidently assess the thermal behavior of this novel fluorinated amino acid and pave the way for its future applications.

References

- Lam, M. W., Young, C. J., & Mabury, S. A. (2005). Aqueous Photochemical Reaction Kinetics and Transformations of Fluoxetine. Environmental Science & Technology, 39(2), 513–522.

- Wang, N., Jia, Y., & Chen, G. (2020). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 22(5), 1165–1174.

- Key, B. D., Howell, R. D., & Criddle, C. S. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. ACS Environmental Au, 2(4), 332–348.

-

Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Retrieved from [Link]

- Berger, U., & Haukås, M. (2005). Biodegradation of fluorinated alkyl substances. Journal of Environmental Monitoring, 7(11), 1048–1055.

-

ResearchGate. (n.d.). TGA and DSC of amino acids-cellulose derivatives. Retrieved from [Link]

-

Creative Biolabs. (2025). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved HPLC-method for estimation and correction of amino acid losses during hydrolysis of unknown samples. Retrieved from [Link]

- Salwiczek, M., et al. (2010). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 14(18), 2114-2131.

- Kaur, P., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 863.

-

NETZSCH Analyzing & Testing. (2025). Alternative Proteins – Thermal Characterization. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2025). Alternative Proteins: The Role of Thermal Characterization. Retrieved from [Link]

- Kim, H. J., & Kim, J. H. (2001). DSC and TGA Thermal Analysis for the Interaction between Poly(2-hydroxyethylmethacrylate) and Amino Acids. Journal of the Korean Chemical Society, 45(6), 554-559.

-

TA Instruments. (n.d.). Characterizing Protein Stability by DSC. Retrieved from [Link]

- Simmie, J. M., & Somnitz, H. (2010). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 12(9), 1097–1106.

- Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of Peptide Science, 13(12), 815-821.

- Moody, G., & Young, T. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 28(17), 6219.

- Rodante, F., & Fantauzzi, M. (2004). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta, 417(1), 41-49.

- Armishaw, C. J., et al. (2006). Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. Journal of Peptide Research, 68(4), 185-194.

- Gerig, J. T., & Klink, D. C. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442.

- Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society, 140(28), 8899-8908.

-

Fagron. (2023). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]

- Główka, A., et al. (2013). Interaction of l-alanyl-l-valine and l-valyl-l-alanine with organic vapors: thermal stability of clathrates, sorption capacity and the change in the morphology of dipeptide films. New Journal of Chemistry, 37(8), 2468-2477.

- Brigaud, T., et al. (2017). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Beilstein Journal of Organic Chemistry, 13, 2836-2845.

- Shen, M., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4340-4350.

-

ResearchGate. (n.d.). Synthesis of 3-fluoro-4-hydroxyproline and 3,4-difluoroproline. Retrieved from [Link]

- Google Patents. (n.d.). CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.

-

ResearchGate. (n.d.). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. americanlaboratory.com [americanlaboratory.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine into Peptides

This guide details the incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) into peptides using Solid Phase Peptide Synthesis (SPPS). This non-canonical amino acid combines the steric demands of a

Abstract

The incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine (TFHV) into bioactive peptides offers a dual advantage: the trifluoromethyl (

Molecule Profile & Strategic Analysis

Structural Considerations

TFHV is structurally analogous to valine but possesses a quaternary or highly substituted

-

Steric Bulk: The

-carbon bears a methyl group, a trifluoromethyl group, and a hydroxyl group. This creates a "neopentyl-like" steric environment that severely hinders the nucleophilic attack of the -

Electronic Effects: The strongly electron-withdrawing

group lowers the pKa of the adjacent hydroxyl group ( -

Conformational Bias: The residue strongly favors extended backbone conformations (

-strand mimicry) due to the repulsion between the bulky side chain and the peptide backbone.

Critical Challenges

| Challenge | Mechanistic Cause | Solution Strategy |

| Difficult Coupling | Steric shielding of the | Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.[1] |

| O-Acylation | Increased acidity of | Use O-protected building blocks (e.g., Fmoc-TFHV(Trt)-OH) or stoichiometric activation. |

| Incomplete Deprotection | Bulk prevents base access to the Fmoc group. | Use DBU-supplemented piperidine cocktails. |

Protocol: Optimized Fmoc-SPPS Incorporation

Materials & Reagents[2]

-

Resin: Low-loading Rink Amide MBHA or Wang resin (0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation.

-

Amino Acid: Fmoc-4,4,4-Trifluoro-3-hydroxy-L-valine (preferably side-chain protected with Trityl or t-Butyl).

-

Note: If using unprotected OH, strictly follow the "Stoichiometric Activation" protocol below.

-

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

-

Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

-

Solvent: DMF (Anhydrous, amine-free).

Experimental Workflow

Step 1: Resin Preparation[1]

-

Swell resin in DMF for 30 minutes.

-

Perform initial Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).

-

Wash 5x with DMF.[2]

Step 2: Coupling of Fmoc-TFHV-OH (The Critical Step)